

Spectroscopic Analysis of Methyl Azide (CH_3N_3): An In-depth Technical Guide

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Compound of Interest

Compound Name: **Methyl azide**

Cat. No.: **B8796563**

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This guide provides a comprehensive overview of the spectroscopic data for **methyl azide** (CH_3N_3), a simple yet energetic organic azide. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The document details infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For **methyl azide**, the most prominent feature is the strong absorption band corresponding to the asymmetric stretch of the azide moiety ($-\text{N}_3$), which appears in a relatively uncongested region of the spectrum.

Data Presentation: IR Vibrational Modes

The key vibrational frequencies for gaseous **methyl azide** are summarized below. The assignments are based on comparisons with deuterated analogs and theoretical calculations.

[1]

Vibrational Mode	Frequency (cm ⁻¹)	Assignment
Asymmetric CH ₃ Stretch	3023	a'
Asymmetric CH ₃ Stretch	2962	a''
Symmetric CH ₃ Stretch	2935	a'
Asymmetric N ₃ Stretch	2106	a' (Characteristic)
CH ₃ Deformation	1447	a', a''
CH ₃ Deformation	1417	a'
Symmetric N ₃ Stretch	1272	a'
CH ₃ Rock	1187 or 1132	a'
CH ₃ Rock	1036	a''
C-N Stretch	910	a'
N-N-N Bend	666	a'
N-N-N Bend	560	a''
Torsion	245	a'
Torsion	126	a''

Note: The asymmetric azide stretch around 2100 cm⁻¹ is the most intense and diagnostically significant peak in the IR spectrum of **methyl azide**.^[2]

Experimental Protocol: Gas-Phase IR Spectroscopy

- Sample Preparation: Gaseous **methyl azide** is carefully introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl) to a partial pressure of approximately 10-50 torr. The cell is then sealed. Due to the explosive nature of **methyl azide**, all handling must be performed with appropriate safety precautions, including working in a fume hood and behind a safety shield.^[3]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

- Data Acquisition: The spectrometer is purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference. A background spectrum of the empty gas cell is recorded. The spectrum of the sample-filled cell is then acquired.
- Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 1-2 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a simple molecule like **methyl azide**, the spectra are straightforward and confirm the presence of a single type of methyl group.

Data Presentation: ¹H and ¹³C NMR

The following table summarizes the expected NMR chemical shifts for **methyl azide**, typically recorded in a deuterated solvent like chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
¹ H	~ 3.3	Singlet (s)	CH ₃
¹³ C	~ 51.5	Singlet	CH ₃

Interpretation: The ¹H NMR spectrum shows a single peak (singlet), indicating that the three protons of the methyl group are chemically equivalent and have no adjacent proton neighbors to couple with. The ¹³C NMR shows a single resonance, confirming the presence of one unique carbon environment. The chemical shifts are downfield from a typical alkane due to the deshielding effect of the adjacent electronegative azide group.[4][5]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of **methyl azide** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[6][7]
- ^1H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is performed to ensure that all carbon signals appear as singlets. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ^{13}C and its longer relaxation times.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its elemental composition and structure. The primary fragmentation pathway for azides involves the loss of a nitrogen molecule (N_2).

Data Presentation: Mass Spectrometry Fragmentation

The following table lists the major ions observed in the electron ionization (EI) mass spectrum of **methyl azide**.

m/z	Relative Intensity	Proposed Ion/Fragment
57	Moderate	$[\text{CH}_3\text{N}_3]^{+}\cdot$ (Molecular Ion, $\text{M}^{+}\cdot$)
29	High	$[\text{CH}_3\text{N}]^{+}\cdot$ (Loss of N_2)
28	Base Peak	$[\text{N}_2]^{+}\cdot$ or $[\text{CH}_2\text{N}]^{+}$
15	Moderate	$[\text{CH}_3]^{+}$

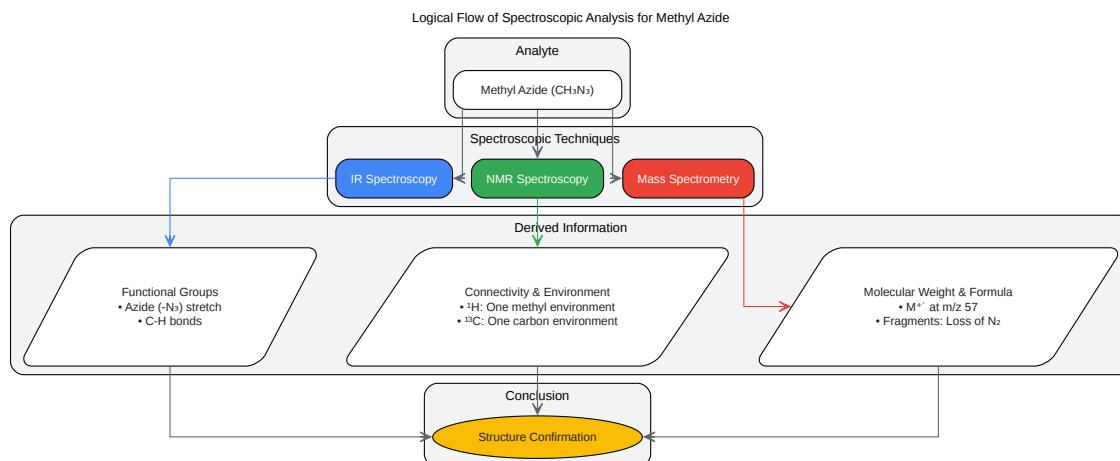
Interpretation: The molecular ion peak at m/z 57 confirms the molecular weight of **methyl azide**. The most significant fragmentation is the facile loss of a neutral nitrogen molecule (N_2 , 28 Da), resulting in a prominent peak at m/z 29.^{[8][9]} This fragmentation is characteristic of azide compounds. The peak at m/z 15 corresponds to the methyl cation, arising from the cleavage of the C-N bond.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

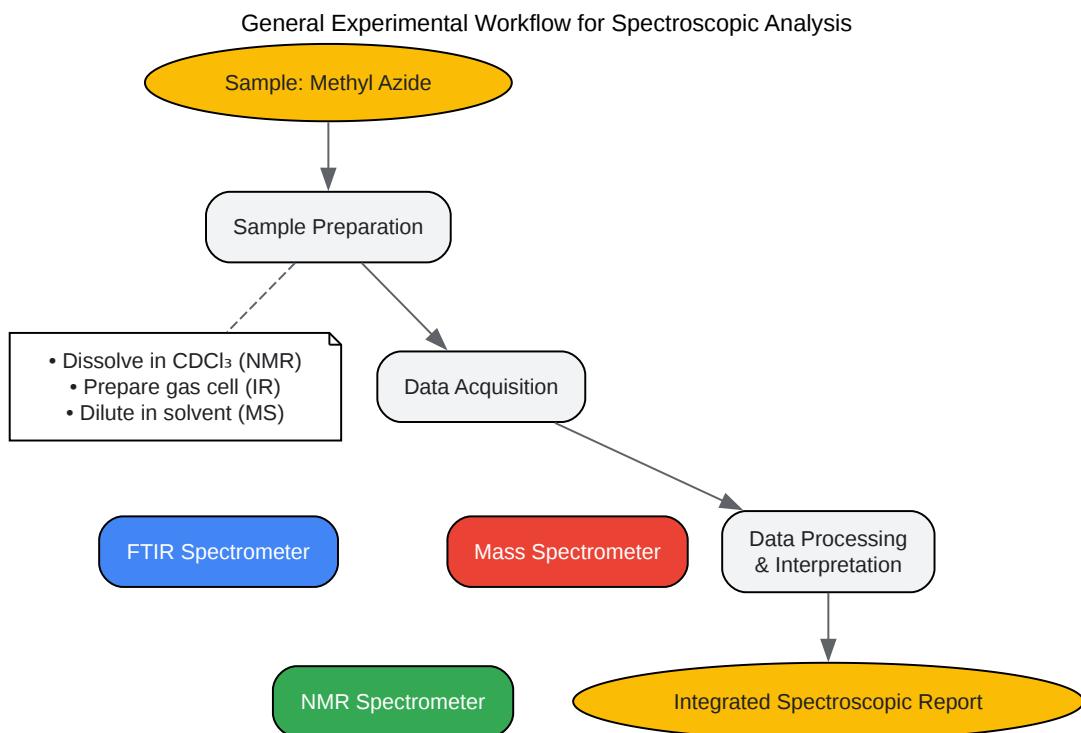
- Sample Introduction: A dilute solution of **methyl azide** in a volatile solvent (e.g., methanol or dichloromethane) or the neat vapor is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+ \cdot}$).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals or molecules.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z .

Visualizations of Spectroscopic Workflow and Logic

The following diagrams illustrate the logical relationship between the different spectroscopic techniques and a general workflow for analysis.

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Caption: Logical relationship between spectroscopic methods and structural elucidation.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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